6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Overview
Description
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C15H11F3O2 and a molecular weight of 280.24 g/mol1. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
The synthesis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is not explicitly mentioned in the available resources. However, related compounds such as 2-(Trifluoromethyl)benzoic acid have been used in the synthesis of 1,3,4-oxadiazole derivatives2.Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is not directly provided in the available resources. However, the molecular formula is C15H11F3O21.Chemical Reactions Analysis
Specific chemical reactions involving 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not explicitly mentioned in the available resources. However, its molecular weight is 280.24 g/mol1.Scientific Research Applications
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Organic Synthesis
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Pharmaceutical Research
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Materials Science
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Catalysis Studies
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Biological Research
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Environmental Chemistry
Safety And Hazards
The safety and hazards associated with 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not detailed in the available resources.
Future Directions
The future directions for the use or study of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not specified in the available resources.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, further research and consultation with a chemical expert are recommended.
properties
IUPAC Name |
2-methyl-6-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-5-4-7-11(13(9)14(19)20)10-6-2-3-8-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMOCVIZXLKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691119 | |
Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261888-13-4 | |
Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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